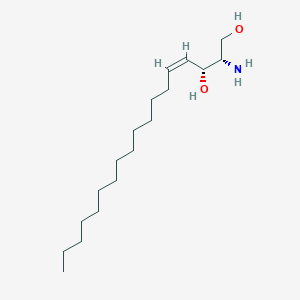

cis-Sphingosine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H37NO2 |

|---|---|

Molecular Weight |

299.5 g/mol |

IUPAC Name |

(Z,2S,3R)-2-aminooctadec-4-ene-1,3-diol |

InChI |

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14-/t17-,18+/m0/s1 |

InChI Key |

WWUZIQQURGPMPG-QOQDJSECSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C\[C@H]([C@H](CO)N)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)N)O |

Origin of Product |

United States |

I. Contextualization of Cis Sphingosine Within Sphingolipid Research

cis-Sphingosine as a Distinct Sphingolipid Metabolite for Academic Inquiry

This compound has emerged as a significant subject of academic inquiry due to its unique biological properties that distinguish it from its more abundant trans isomer. Research has demonstrated that the geometric difference in the double bond leads to distinct interactions with cellular machinery, resulting in different metabolic fates and signaling outcomes. biorxiv.org This makes this compound a valuable tool for dissecting the intricacies of sphingolipid metabolism and function.

The study of photoswitchable sphingosine (B13886) analogs, which can be reversibly isomerized between cis and trans forms using light, has provided compelling evidence for the distinct roles of these isomers. biorxiv.org These studies have shown that the cis isomer of a photoswitchable sphingosine is more readily converted into ceramides (B1148491) by ceramide synthases. biorxiv.org This highlights a fundamental difference in how enzymes recognize and process these two isomers, suggesting that the cellular levels of cis- and trans-sphingosine could be differentially regulated and have distinct downstream consequences.

Furthermore, the biological activity of cis- and trans-isomeric forms of sphingoid analogues has been shown to be different in in-vitro anticancer screenings. nih.gov Although the rapid thermal relaxation of the Z-isomers (cis) can complicate precise differentiation, the observed differences in antiproliferative and cytotoxic activities underscore the importance of studying these isomers independently. nih.gov The unique properties of this compound, therefore, provide a specific avenue for research into the structure-function relationships of sphingolipids and their roles in cellular processes.

Historical Perspective of Sphingosine Isomer Research

The journey to understand sphingosine and its isomers has been a long and complex one, spanning over a century of scientific investigation. Sphingosine was first isolated from a cerebroside fraction in 1882 by Thudichum. uni-koeln.de However, it took another seventy years before the stereochemistry of the sphingosines could be fully elucidated. uni-koeln.de The initial assignment of the D-erythro configuration to sphingosine was achieved through chemical relay reactions in the 1950s. researchmap.jp

The development of more sophisticated analytical techniques in the 1990s, such as high-performance liquid chromatography (HPLC) and circular dichroism (CD), provided more sensitive and reliable methods for the stereochemical analysis of sphingolipids. researchmap.jp These methods, however, often required cumbersome derivatization steps. researchmap.jp More recently, vibrational circular dichroism (VCD) has emerged as a powerful tool for discriminating between all the stereoisomers of intact sphingosine, a feat that was previously challenging with conventional methods. researchgate.netresearchmap.jp

Early research often focused on the more abundant trans-sphingosine. However, as the distinct biological activities of different isomers became apparent, interest in less common isomers like this compound grew. Studies in the late 20th and early 21st centuries began to reveal the stereospecificity of sphingosine's effects on cellular processes such as cell growth and signal transduction. nih.gov The development of synthetic methods to produce specific isomers, including the suppression of cis-isomer formation to obtain the trans-isomer in higher yield, was crucial for these investigations. uni-koeln.de The ongoing development of novel analytical and synthetic tools continues to advance our understanding of the specific roles that each sphingosine isomer plays in biology. biorxiv.orgresearchmap.jp

Ii. Biosynthesis and Metabolic Pathways of Cis Sphingosine

Enzymatic Pathways Leading to cis-Sphingosine Formation

The formation of the characteristic cis-double bond in sphingoid bases is a specific enzymatic process, primarily catalyzed by a class of enzymes known as desaturases. This process is closely linked to the foundational de novo pathway of sphingolipid synthesis.

The geometry of the double bond in sphingoid bases is determined by specific desaturase enzymes. In mammals, Fatty Acid Desaturase 3 (FADS3) has been identified as a key enzyme that introduces a cis (Z) double bond. uniprot.org FADS3 acts on sphingoid bases, such as those within ceramide substrates, to create a double bond between carbon 14 and carbon 15, resulting in products like sphinga-4,14-dienine (d18:2(4E,14Z)). uniprot.org This enzyme can utilize sphingosine-containing ceramides (B1148491) and even free sphingosine (B13886) as its substrate. uniprot.org

In the plant kingdom, a different set of desaturases is responsible for creating cis-bonds. Certain sphingoid Δ8-desaturases in plants catalyze the introduction of a double bond at the 8,9 position of phytosphingosine. libretexts.org While some of these enzymes produce the trans (E) isomer, others predominantly form the cis (Z) isomer, leading to a mixture of both configurations depending on the plant species. libretexts.orgtandfonline.com One such Δ8 sphingolipid desaturase identified in higher plants demonstrates a clear preference for forming the (Z)-isomer. oup.com

Table 1: Key Desaturases in cis-Sphingoid Base Formation

| Enzyme | Organism | Substrate(s) | Product Feature |

|---|---|---|---|

| Fatty Acid Desaturase 3 (FADS3) | Mammals | Sphingosine, Sphingosine-containing ceramides | Introduces a cis (Z) double bond at C14. uniprot.org |

The biosynthesis of the fundamental sphingoid base backbone occurs via the de novo sphingolipid synthesis pathway, which is essential for most organisms. libretexts.org This pathway begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT). nih.govnih.gov This initial step, considered the rate-limiting step in sphingolipid synthesis, produces 3-ketosphinganine. libretexts.orgnih.gov Subsequently, 3-ketosphinganine is reduced to form sphinganine (B43673) (also known as dihydrosphingosine). mdpi.com

From this point, the pathway diverges. To form the common trans-sphingosine, sphinganine is first acylated by a ceramide synthase (CerS) to yield dihydroceramide (B1258172). nih.gov A dihydroceramide desaturase then introduces the characteristic trans-double bond at the C4 position to form ceramide. tandfonline.comnih.govoup.com The formation of a cis-double bond by enzymes like FADS3 can occur on a pre-existing sphingoid base, linking the generation of these isomers to the products of the de novo pathway. uniprot.org

Role of Desaturases in Double Bond Configuration

Interconversion with Other Sphingolipid Metabolites

Once formed, this compound can be metabolized through several key pathways common to other sphingoid bases, including acylation by ceramide synthases, phosphorylation by sphingosine kinases, and eventual degradation.

Ceramide synthases (CerS) are a family of enzymes that catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA to produce ceramide. nih.govnih.gov This process is central to both de novo synthesis and the sphingolipid salvage pathway, where sphingosine from the breakdown of complex sphingolipids is re-acylated. nih.gov There are six identified mammalian CerS isoforms (CerS1-6), each exhibiting specificity for fatty acyl-CoAs of different chain lengths. nih.govnih.gov

While CerS enzymes readily use sphinganine and trans-sphingosine as substrates, their activity on this compound is less characterized. It is plausible that this compound can be acylated to form a ceramide with a cis-double bond. However, some research suggests that certain sphingosine analogues, including this compound, may be directed towards degradation pathways rather than being efficiently utilized as precursors for sphingolipid biosynthesis in some cell types. nih.gov

The phosphorylation of sphingosine is a critical step in sphingolipid signaling, catalyzed by sphingosine kinases (SphKs), which convert sphingosine into the bioactive signaling molecule sphingosine-1-phosphate (S1P). nih.govaacrjournals.org Mammals possess two main isoforms, SphK1 and SphK2. frontiersin.orgmdpi.com SphK1 is primarily located in the cytosol, while SphK2 is found in the nucleus, ER, and mitochondria. frontiersin.orgfrontiersin.org SphK2, in particular, is known to have broad substrate specificity, efficiently phosphorylating other sphingoid bases like d,l-threo-dihydrosphingosine and phytosphingosine, suggesting it is a likely candidate for the phosphorylation of this compound. frontiersin.org

This phosphorylation is a reversible process. The phosphate (B84403) group can be removed from S1P by S1P-specific phosphatases (SPPs) and lipid phosphate phosphatases (LPPs), converting the molecule back to sphingosine. mdpi.comresearchgate.net This dephosphorylation step regulates the balance between sphingosine and S1P levels within the cell. mdpi.com

The irreversible degradation of sphingoid bases serves as the only exit point from the sphingolipid metabolic network. wjgnet.com This final catabolic step is carried out by the enzyme sphingosine-1-phosphate lyase (SPL). plos.orgnih.gov SPL is an ER-localized enzyme that cleaves phosphorylated sphingoid bases, such as S1P. nih.govplos.org The reaction breaks the carbon-carbon bond between C2 and C3 of the sphingoid base, yielding phosphoethanolamine and a long-chain aldehyde, hexadecenal. mdpi.comresearchgate.netplos.org This action permanently removes the sphingoid base from the cellular pool, preventing its re-entry into the synthesis or salvage pathways. It is presumed that phosphorylated this compound would be a substrate for SPL, leading to its ultimate degradation.

Table 2: Key Enzymes in this compound Metabolism and Degradation

| Enzyme/Enzyme Class | Location | Function |

|---|---|---|

| Ceramide Synthases (CerS) | Endoplasmic Reticulum | Acylates sphingoid bases to form ceramides. nih.govnih.gov |

| Sphingosine Kinases (SphK1, SphK2) | Cytosol, Nucleus, ER, Mitochondria | Phosphorylates sphingoid bases to form sphingoid base-1-phosphates. nih.govfrontiersin.org |

| S1P Phosphatases (SPPs/LPPs) | ER, Plasma Membrane | Dephosphorylates sphingoid base-1-phosphates to regenerate sphingoid bases. mdpi.comresearchgate.net |

Phosphorylation by Sphingosine Kinases and Related Dephosphorylation

Subcellular Localization of this compound Metabolic Enzymes

The metabolism of sphingolipids, including the pathways involving sphingosine, is highly organized within the cell, with specific enzymatic reactions compartmentalized to distinct organelles. This spatial separation is crucial for regulating the flow of metabolites and preventing unwanted interactions. researchgate.net The enzymes involved in the synthesis, conversion, and degradation of sphingosine and its precursors are strategically located, primarily within the membranes of the endoplasmic reticulum (ER) and the Golgi apparatus. nih.gov

The initial and rate-limiting step of sphingolipid de novo synthesis, which produces the precursor to all sphingoid bases, occurs in the ER. frontiersin.org Subsequent modifications that lead to the formation of sphingosine and its derivatives are also heavily concentrated in the ER and Golgi complex.

Key enzymes and their locations include:

Ceramide Synthases (CerS): All six mammalian isoforms of CerS are located in the ER. nih.govbiorxiv.org Their catalytic sites face the cytosol, where they acylate sphingoid bases like sphinganine. nih.gov

Dihydroceramide Desaturases (DEGS1, DEGS2): These enzymes, which introduce the critical double bond into the sphingoid backbone, are integral membrane proteins of the ER. researchgate.netnih.gov Dihydroceramide desaturase 2 (DES2) has been identified as a multi-pass transmembrane protein restricted to the ER. researchgate.netuniprot.org

Sphingosine Kinases (SphK1 and SphK2): These enzymes catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P) and exhibit distinct, though overlapping, localizations. SphK1 is found predominantly in the cytosol but can translocate to the plasma membrane upon activation. nih.govmdpi.com SphK2 is primarily localized to the nucleus, mitochondria, and the ER. mdpi.comnih.gov

Sphingosine-1-Phosphate (S1P) Lyase: This enzyme, responsible for the irreversible degradation of S1P, is exclusively found in the ER. nih.govahajournals.org

S1P Phosphatases (SPP1 and SPP2): These enzymes dephosphorylate S1P back to sphingosine and are located at the ER membrane. mdpi.comahajournals.org

Ceramidases: These enzymes hydrolyze ceramide to release sphingosine and are found in multiple subcellular locations, including lysosomes, mitochondria, the ER, and the Golgi, allowing for localized control over ceramide and sphingosine levels. researchgate.net

Glucosylceramide Synthase (GCS): This enzyme is located on the cytosolic face of the cis-Golgi, where it uses ceramide transported from the ER to synthesize glucosylceramide. nih.govmdpi.com

This compartmentalization ensures that ceramide produced in the ER can be efficiently channeled towards the synthesis of complex sphingolipids in the Golgi or be acted upon by other ER-resident enzymes. researchgate.net

Table 1: Subcellular Localization of Key Sphingolipid Metabolic Enzymes

| Enzyme | Primary Subcellular Location(s) | Function Relevant to Sphingosine |

|---|---|---|

| Ceramide Synthases (CerS) | Endoplasmic Reticulum (ER) | Acylation of sphinganine to form dihydroceramide (precursor to ceramide) |

| Dihydroceramide Desaturase (DEGS1/DES2) | Endoplasmic Reticulum (ER) | Converts dihydroceramide to ceramide, forming the sphingosine backbone |

| Ceramidases (acid, neutral, alkaline) | Lysosomes, Golgi, ER, Mitochondria | Hydrolyze ceramide to generate sphingosine |

| Sphingosine Kinase 1 (SphK1) | Cytosol, Plasma Membrane | Phosphorylates sphingosine to form Sphingosine-1-Phosphate (S1P) |

| Sphingosine Kinase 2 (SphK2) | Nucleus, Mitochondria, ER | Phosphorylates sphingosine to form S1P in specific compartments |

| S1P Phosphatases (SPP1/SPP2) | Endoplasmic Reticulum (ER) | Dephosphorylate S1P to regenerate sphingosine |

| S1P Lyase | Endoplasmic Reticulum (ER) | Irreversibly degrades S1P, exiting the pathway |

| Glucosylceramide Synthase (GCS) | cis-Golgi Apparatus | Utilizes ceramide (containing the sphingosine backbone) for glycosphingolipid synthesis |

Regulation of this compound Homeostasis

The cellular levels of sphingolipids are tightly controlled to maintain membrane integrity and regulate potent signaling pathways. nih.gov Disruption of this homeostasis can impact cell survival, proliferation, and death. mdpi.com The regulation of sphingosine levels is achieved through a multi-layered system involving feedback loops, transcriptional control, and post-translational modifications of key metabolic enzymes.

A primary control point is the de novo synthesis pathway, where serine palmitoyltransferase (SPT), the rate-limiting enzyme, is subject to sophisticated regulation. frontiersin.org The ORMDL proteins act as ceramide sensors; when ceramide levels are sufficient, ORMDLs bind to and inhibit SPT activity, thus creating a negative feedback loop to prevent the overproduction of sphingoid base precursors. nih.govresearchgate.net

Further regulation occurs at subsequent metabolic steps:

Feedback Inhibition: The bioactive product Sphingosine-1-Phosphate (S1P) can exert feedback control. For instance, S1P has been shown to inhibit the activity of Ceramide Synthase 2 (CerS2) in vitro, suggesting a mechanism where the end-product of sphingosine metabolism can limit the synthesis of specific ceramide species. nih.gov

Transcriptional Control: The expression of genes encoding sphingolipid metabolic enzymes is regulated by various transcription factors. In yeast, the transcription factor Com2 has been identified as a master regulator that controls the expression of Ypk1, a kinase that ultimately activates SPT. researchgate.net In mammalian cells, factors such as PPARα have been shown to regulate the transcription of Sphingosine Kinase 1, linking fatty acid metabolism to sphingolipid signaling. nih.gov During embryonic development, SOX-family transcription factors are known to regulate the expression of sphingomyelinase, thereby controlling ceramide production in specific tissues. biorxiv.org

Substrate Transport: The transport of ceramide from its site of synthesis in the ER to the Golgi apparatus is a critical regulatory step. nih.gov This transport is mediated by the ceramide transfer protein (CERT), whose activity can be modulated by feedback mechanisms, thereby controlling the flux of ceramide into pathways for complex sphingolipid synthesis. nih.gov

Covalent Modification: The activity of sphingolipid metabolizing enzymes can be directly modulated by post-translational modifications. In yeast, the phosphorylation of ceramide synthases has been shown to enhance their activity, providing another layer of acute control. frontiersin.org

Together, these regulatory networks ensure that the levels of sphingosine and other bioactive sphingolipids are maintained within a narrow physiological range, allowing the cell to respond rapidly to environmental cues while avoiding the toxic effects of their accumulation. researchgate.net

Table 2: Mechanisms for Regulating Sphingolipid Homeostasis

| Regulatory Mechanism | Key Molecule(s)/Process(es) Affected | Description of Regulation |

|---|---|---|

| Negative Feedback | Serine Palmitoyltransferase (SPT) | ORMDL proteins sense ceramide levels and inhibit SPT activity to prevent overproduction of sphingoid base precursors. nih.govresearchgate.net |

| Feedback Inhibition | Ceramide Synthase 2 (CerS2) | Sphingosine-1-Phosphate (S1P) can inhibit the activity of certain ceramide synthases. nih.gov |

| Transcriptional Control | Sphingosine Kinase 1 (SphK1) | Transcription factors like PPARα regulate the expression of the Sphk1 gene in response to fatty acid levels. nih.gov |

| Transcriptional Control | SMPD3 (Neutral Sphingomyelinase) | SOX-family transcription factors control gene expression to regulate ceramide production during development. biorxiv.org |

| Substrate Transport | Ceramide Transfer Protein (CERT) | Transport of ceramide from the ER to the Golgi is a regulated step, controlling its availability for sphingomyelin (B164518) synthesis. nih.govnih.gov |

| Covalent Modification | Ceramide Synthases | Phosphorylation can enhance the activity of ceramide synthases, offering acute metabolic control. frontiersin.org |

Iii. Cellular and Molecular Functions of Cis Sphingosine

Role as a Signaling Molecule Precursor

Cis-sphingosine, like its trans isomer, can be phosphorylated by sphingosine (B13886) kinases to form sphingosine-1-phosphate (S1P). nih.govbiologists.comahajournals.org This phosphorylation is a critical step, as S1P is a potent signaling molecule with a wide array of downstream effects. biologists.comnih.gov

Contribution to Sphingosine-1-Phosphate Signaling Axis

The conversion of this compound to its phosphorylated form, cis-S1P, allows it to participate in the sphingosine-1-phosphate signaling axis. ontosight.ainih.gov S1P signaling is multifaceted, influencing a vast number of cellular processes. mdpi.commdpi.com This signaling can occur through two primary mechanisms: intracellularly as a second messenger or extracellularly by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P₁₋₅. biologists.comahajournals.orgnih.gov The specific cellular response to S1P is dependent on the types of S1P receptors expressed on the cell surface and the downstream signaling pathways they activate. mdpi.com

Modulation of Intracellular Signaling Cascades

This compound and its phosphorylated derivative can influence several key intracellular signaling cascades. One of the most notable is the inhibition of protein kinase C (PKC). msu.runih.gov PKC is a family of enzymes that are central to the regulation of numerous cellular functions, including proliferation, differentiation, and apoptosis. msu.runih.gov By inhibiting PKC, this compound can counteract the effects of PKC activators, thereby modulating these critical cellular processes. nih.gov Furthermore, the S1P generated from this compound can trigger dual signaling pathways, including the activation of phospholipase D and the mobilization of intracellular calcium. nih.gov This release of calcium from internal stores is a key signaling event that correlates with the induction of DNA synthesis. nih.gov

Involvement in Core Cellular Processes

The influence of this compound extends to fundamental cellular activities, including the regulation of cell growth, survival, and movement.

Influence on Cell Proliferation and Differentiation Mechanisms

Studies have shown that this compound can have a subtle inhibitory effect on cell growth. msu.runih.gov However, its phosphorylated form, S1P, is a known stimulator of cell proliferation. nih.govnih.gov For instance, in Swiss 3T3 fibroblasts, D-(+)-erythro stereoisomers of sphingosine, including the cis form, were found to stimulate DNA synthesis. nih.gov This mitogenic effect is believed to be mediated by its conversion to S1P. nih.gov The balance between the levels of sphingosine and S1P, often referred to as the "sphingolipid rheostat," is a critical determinant of cell fate, with sphingosine generally promoting growth arrest and S1P favoring proliferation. nih.gov

Regulation of Apoptotic Pathways and Cell Survival

This compound has been observed to moderately inhibit cell growth and cause cell death. nih.gov While sphingosine itself can induce apoptosis, its phosphorylated product, S1P, is a potent anti-apoptotic molecule. biologists.comnih.gov S1P promotes cell survival by activating pro-survival signaling pathways, such as those involving extracellular signal-regulated kinase (ERK) and phosphatidylinositol-3-kinase (PI3K)/protein kinase C (PKC). nih.gov These pathways lead to the suppression of pro-apoptotic proteins like Bim and the upregulation of anti-apoptotic proteins like Mcl-1. nih.gov The balance between the pro-apoptotic effects of sphingosine and the pro-survival effects of S1P is crucial in determining whether a cell undergoes programmed cell death or survives. nih.gov

Impact on Cell Migration and Adhesion Dynamics

The S1P generated from sphingosine plays a significant role in regulating cell migration and adhesion, which are fundamental processes in development, immune responses, and disease states like cancer. mdpi.comamegroups.org S1P can stimulate the expression of adhesion molecules such as vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin on endothelial cells. nih.govplos.org This upregulation of adhesion molecules is mediated through signaling pathways involving PKC and mitogen-activated protein kinases (MAPKs). nih.gov Furthermore, S1P signaling through its receptors, particularly S1P₁, is essential for the proper trafficking and activation of N-cadherin, a key molecule in cell-cell adhesion, which is critical for processes like vascular stabilization. nih.gov

Interaction with Biological Membranes

The unique structural properties of this compound, particularly the presence of a cis double bond, significantly influence its interactions with biological membranes, affecting their physical characteristics and organization.

The introduction of a cis double bond in the hydrocarbon chain of sphingosine creates a kink in its structure. nih.gov This bend hinders the close packing of lipid molecules within the membrane. mdpi.com In contrast to their saturated counterparts, which have straight acyl chains that allow for tight packing and increased order, the presence of cis bonds leads to more space between hydrocarbon chains. mdpi.com This results in a larger area per molecule and decreased packing density. mdpi.com

This altered packing has a direct impact on membrane curvature. Lipids with a geometry that deviates from a cylindrical shape, such as those with a kinked chain, can induce curvature in the membrane. researchgate.net The presence of cis-unsaturated fatty acids increases the membrane's elasticity and its propensity for curvature. mdpi.com This is a critical factor in various cellular processes that involve membrane remodeling, such as vesicle formation, fusion, and fission. researchgate.netacs.org Studies on model membranes have shown that the lipid composition, including the degree of unsaturation, is a fundamental determinant of the bilayer's physical properties. mdpi.com For instance, the incorporation of polyunsaturated fatty acids has been demonstrated to significantly decrease membrane order. mdpi.com The tendency for spontaneous curvature is substantially modulated by the presence of these unsaturated fatty acids. mdpi.com

Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol. frontiersin.orgbiorxiv.org These domains are characterized by a more ordered and tightly packed lipid environment compared to the surrounding bilayer. plos.org The formation and stability of lipid rafts are heavily dependent on the specific interactions between their lipid components. nih.gov

The presence of this compound can disrupt the organization of these ordered domains. The bent structure of the cis-isomer interferes with the tight packing of saturated sphingolipids and cholesterol that is characteristic of lipid rafts. researchgate.net Research using photoswitchable sphingolipids, which can be toggled between trans and cis conformations, has shown that the cis-isoform promotes a reduction in the area of liquid-ordered (Lo) domains, which are model systems for lipid rafts. biorxiv.org This disruption is attributed to the altered geometry of the cis-isomer, which weakens the favorable interactions necessary for the formation of stable Lo domains. biorxiv.orgresearchgate.net

Some evidence also suggests that certain sphingolipids, like ceramide, can cause the merging of smaller lipid rafts into larger platforms. nih.gov This process can be triggered by the enzymatic conversion of raft lipids, such as the conversion of sphingomyelin (B164518) to ceramide. nih.gov

Effects on Membrane Packing and Curvature

Enzyme-Specific Interactions and Regulatory Mechanisms

The stereochemistry of sphingosine isomers plays a crucial role in their recognition and processing by enzymes involved in sphingolipid metabolism.

Ceramide synthases (CerS) are a family of enzymes responsible for the N-acylation of sphingoid bases to form ceramides (B1148491), a central step in sphingolipid metabolism. nih.gov These enzymes exhibit specificity for both the sphingoid base and the acyl-CoA substrate. oup.com

While early in vitro studies on CerS activity did not show a clear preference between dihydrosphingosine and sphingosine, more recent research has highlighted the isoform-specific preferences of these enzymes. nih.gov There are six mammalian ceramide synthases (CerS1-CerS6), each producing ceramides with distinct acyl-chain lengths. nih.gov For example, CerS1 primarily synthesizes C18-ceramide, whereas CerS2 is specific for very-long-chain fatty acids (C22-C24). frontiersin.org

The substrate preference of CerS also extends to the stereochemistry of the sphingoid base. frontiersin.org While detailed studies focusing specifically on the preference of all CerS isoforms for this compound are limited, the structural differences between cis and trans isomers suggest that not all CerS isoforms will utilize them with the same efficiency. The introduction of a cis double bond can alter the conformation of the sphingoid base, potentially affecting its binding to the active site of the enzyme. researchgate.net For instance, studies on sphingosine analogues have shown that modifications to the sphingosine backbone can significantly impact sphingolipid biosynthesis. researchgate.net

Iv. Advanced Synthetic Methodologies for Cis Sphingosine Research

Stereoselective Chemical Synthesis Approaches

The precise three-dimensional structure of sphingolipids is crucial for their biological activity. Therefore, stereoselective synthesis is paramount in producing enantiomerically pure cis-sphingosine for research purposes. Various strategies have been employed to control the stereochemistry at the chiral centers of the sphingosine (B13886) backbone. researchgate.net

Utilization of Chiral Pool Reagents

The chiral pool synthesis approach leverages naturally occurring, enantiomerically pure compounds as starting materials. ddugu.ac.innih.gov This strategy takes advantage of the inherent chirality of these molecules to build the desired stereoisomer of this compound. wikipedia.org Common chiral starting materials include amino acids and monosaccharides. ddugu.ac.in

For instance, L-serine, with its pre-existing stereocenter, is a frequently used chiral pool starting material for the synthesis of sphingoid bases. mdpi.comresearchgate.net The synthesis often involves the transformation of L-serine into a suitable building block that can be elaborated to form the final sphingosine structure. researchgate.net Similarly, carbohydrates like D-glucose and D-xylose serve as versatile chiral synthons. iupac.orgacs.org The inherent stereochemistry of these sugars can be manipulated through a series of chemical reactions to yield the desired threo- or erythro-isomers of sphingosine precursors. iupac.org One notable synthesis utilized D-glucose to create a building block for an E-selective olefin cross-metathesis reaction to produce both D-erythro- and D-threo-sphingosine. acs.org

| Chiral Pool Reagent | Resulting Sphingosine Isomer(s) | Key Synthetic Strategy | Reference |

| L-serine | D-erythro-sphingosine | Conversion to amino alcohol derivatives followed by olefin cross-metathesis. | mdpi.comresearchgate.net |

| D-glucose | D-erythro-sphingosine, D-threo-sphingosine | Derivatization to a chiral building block for olefin cross-metathesis. | iupac.orgacs.org |

| D-xylose | threo-isomer of sphingosine precursor | Utilization of C2-C4 stereocenters. | iupac.org |

| L-tartaric acid | threo-isomer of sphingosine precursor | Used as an alternative chiral pool for threo-isomers. | iupac.org |

Asymmetric Induction Strategies

Asymmetric induction involves the use of a chiral influence to favor the formation of one enantiomer or diastereomer over another. wikipedia.orgmsu.edu This can be achieved through the use of chiral auxiliaries, chiral reagents, or chiral catalysts. wikipedia.orgresearchgate.net These methods are advantageous as they can often provide high levels of stereocontrol and are not limited by the availability of natural chiral starting materials. researchgate.net

A prominent example is the Sharpless asymmetric aminohydroxylation (ASAH), which allows for the syn-selective synthesis of 1,2-amino alcohols from alkenes with high enantioselectivity. rsc.org This reaction utilizes a chiral ligand, typically derived from dihydroquinine or dihydroquinidine, to direct the stereochemical outcome. rsc.org Another powerful technique is the substrate-controlled diastereoselective synthesis, where the existing chirality in a molecule directs the stereochemistry of subsequent reactions. For example, nucleophilic additions to α-amino aldehydes often proceed with high diastereoselectivity. rsc.org

Chiral auxiliaries, which are temporarily attached to the substrate to direct a stereoselective reaction, have also been successfully employed. wikipedia.org Evans' chiral oxazolidinone auxiliaries, for example, are well-known for their application in asymmetric aldol (B89426) reactions, a key bond-forming reaction in the synthesis of polyketide natural products that share structural motifs with sphingolipids. wikipedia.org

Olefin Cross Metathesis Applications

Olefin cross-metathesis has emerged as a powerful and versatile tool in the synthesis of sphingolipids, including this compound and its derivatives. mdpi.comresearchgate.net This reaction, often catalyzed by ruthenium-based catalysts like the Grubbs catalysts, allows for the efficient formation of carbon-carbon double bonds. mdpi.com It is particularly useful for coupling the polar head group of sphingosine with its long aliphatic chain. researchgate.net

This methodology has been successfully applied to synthesize a variety of sphingoid bases by reacting a common amino alcohol building block, often derived from L-serine, with different olefin partners. researchgate.net For example, the synthesis of 5E-1-deoxy-sphingosine was achieved through a cross-coupling metathesis reaction as the key step. mdpi.com The versatility of this approach allows for the introduction of various functionalities and chain lengths into the sphingosine backbone, making it a valuable method for creating diverse libraries of sphingolipid analogs for biological screening. mdpi.comresearchgate.net Furthermore, olefin cross-metathesis has been instrumental in the synthesis of isotopically labeled sphingosines, which are invaluable tools for metabolic studies. mdpi.com

Development of Functionalized this compound Analogs

To investigate the complex roles of this compound in cellular signaling and metabolism, researchers have developed functionalized analogs that act as molecular probes. These probes are designed to be minimally disruptive to the natural system while providing a means to track, quantify, and even control the activity of the lipid.

Design of Photoswitchable Probes for Spatiotemporal Control

For example, clickable and photoswitchable sphingosines, termed caSphs, have been designed and synthesized. nih.gov The trans-to-cis isomerization of the azobenzene (B91143) in caSphs, induced by UV light, can significantly enhance their metabolic conversion by enzymes like ceramide synthases. nih.govnih.gov This light-induced change in metabolism is acute and reversible, allowing researchers to optically control sphingolipid biosynthesis in living cells. nih.gov Such photoswitchable probes, like PhotoSph and PhotoS1P, have been used to optically control sphingosine-1-phosphate signaling and metabolism, and even to modulate physiological responses like pain hypersensitivity in animal models. researchgate.net

| Photoswitchable Probe | Photosensitive Moiety | Method of Control | Biological Application | Reference |

| caSphs | Azobenzene | UV (365 nm) for trans to cis, Blue (470 nm) for cis to trans | Optical control of ceramide biosynthesis in living cells. | nih.govnih.gov |

| PhotoSph | Azobenzene | Light-induced isomerization | Optical control of sphingosine-1-phosphate formation and function. | scispace.comresearchgate.net |

| caCers | Azobenzene | UV-A or blue light | Optical control of sphingolipid production in cells. | biologists.com |

Synthesis of Clickable and Fluorescent this compound Derivatives

The introduction of "clickable" functional groups and fluorescent tags into sphingosine analogs has provided powerful tools for their detection and visualization within cells. nih.govelifesciences.org "Click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the specific and efficient attachment of reporter molecules, such as fluorophores or biotin, to the lipid analog. nih.govnih.gov

Sphingosine analogs containing a terminal alkyne or an azide (B81097) group can be fed to cells and incorporated into cellular metabolism. nih.govbiologists.com After a desired period, the cells can be fixed, and the "clicked" lipid can be reacted with a corresponding azide- or alkyne-tagged fluorophore for visualization by fluorescence microscopy. nih.govresearchgate.net This approach allows for the study of the subcellular localization and trafficking of sphingolipids. nih.gov For example, clickable, azobenzene-containing sphingosines (caSphs) were designed with a terminal alkyne for CuAAC-mediated detection. nih.gov Similarly, ceramide analogs with azide groups have been synthesized to react with non-fluorescent naphthalimide dyes via click chemistry, creating fluorescent derivatives for imaging in model membranes. researchgate.net

These techniques, often combined with mass spectrometry, enable the identification and quantification of sphingolipid metabolites, providing a detailed picture of their metabolic fate. biologists.comnih.gov

Chemoenzymatic Synthesis Methods for Isomer Production

Chemoenzymatic synthesis represents a powerful strategy that merges the precision of biocatalysis with the versatility of traditional organic chemistry. This hybrid approach is particularly advantageous for producing complex, chiral molecules like sphingosine isomers, where achieving specific stereochemistry is paramount. By leveraging enzymes for key transformations, chemists can overcome challenges associated with stereocontrol that are often encountered in purely chemical syntheses. These methods allow for the creation of specific diastereomers, including the cis (or threo) isomers of sphingosine, which are crucial for detailed biological and pathological investigations.

A seminal example in the chemoenzymatic synthesis of all four stereoisomers of C18-sphingosine utilizes a biocatalytic oxidation as the initial and key stereochemistry-determining step. nih.govacs.org The strategy begins with the enzymatic dihydroxylation of chlorobenzene (B131634), a non-chiral starting material. This reaction is catalyzed by toluene (B28343) dioxygenase (TDO), an enzyme that creates a homochiral cyclohexadiene-cis-1,2-diol with high enantiomeric purity. acs.orgacs.org This chiral diol serves as a versatile building block for subsequent chemical transformations.

The established chirality in the diol is then carried through a series of chemical reactions to construct the sphingosine backbone. nih.gov The process involves the regioselective opening of epoxides derived from the diol, introduction of an azide group, and ultimately, oxidative cleavage of a carbon-carbon double bond within the six-membered ring to release the sphingosine precursor. acs.org The final steps include a Wittig olefination to install the long alkyl chain and reduction of the azide to the primary amine, yielding the desired sphingosine isomer. nih.govacs.org This synthetic route's elegance lies in its ability to access all four stereoisomers, including D-threo-sphingosine and L-threo-sphingosine (the two cis isomers), by controlling the stereochemistry during the chemical manipulation of the enzymatically-produced chiral intermediate. nih.govacs.org

Table 1: Chemoenzymatic Synthesis of Sphingosine Stereoisomers This table summarizes the key components of the chemoenzymatic synthesis route starting from chlorobenzene.

| Component | Description | Reference |

|---|---|---|

| Starting Material | Chlorobenzene | nih.govacs.org |

| Key Enzyme | Toluene Dioxygenase (TDO) | acs.org |

| Enzymatic Reaction | Biocatalytic oxidation (dihydroxylation) | acs.org |

| Chiral Intermediate | Homochiral cyclohexadiene-cis-1,2-diol | nih.gov |

| Final Products (Stereoisomers) | D-erythro-sphingosine | nih.govacs.org |

| L-threo-sphingosine (cis-isomer) | ||

| L-erythro-sphingosine | ||

| D-threo-sphingosine (cis-isomer) |

Other chemoenzymatic strategies focus on the late-stage modification of a chemically synthesized sphingosine or glycosphingolipid core. These methods are particularly useful for producing complex derivatives for biological assays. For instance, in the synthesis of the ganglioside DSGb5, a complex glycosphingolipid, researchers first chemically synthesize a Gb5 pentasaccharide-sphingosine intermediate. nih.gov Subsequently, specific enzymes are employed for the regio- and stereoselective addition of sialic acid residues. nih.gov This approach utilized a bacterial α2,3-sialyltransferase (Cst-I) and a mammalian α2,6-sialyltransferase (ST6GalNAc5) in a sequential manner to achieve the desired complex structure that would be exceedingly difficult to obtain through purely chemical means. nih.gov This highlights the use of enzymes not to build the core sphingoid base itself, but to selectively functionalize it, demonstrating the modularity of chemoenzymatic approaches.

Table 2: Enzymes in Sphingolipid Chemoenzymatic Synthesis This table details the enzymes and their specific roles in the synthesis of sphingosine isomers and derivatives.

| Enzyme | Enzyme Class | Role in Synthesis | Reference |

|---|---|---|---|

| Toluene Dioxygenase (TDO) | Dioxygenase | Catalyzes the initial enantioselective dihydroxylation of chlorobenzene to form a chiral diol precursor. | nih.govacs.org |

| α2,3-Sialyltransferase (Cst-I) | Transferase (Glycosyltransferase) | Regio- and stereoselectively transfers a sialic acid residue to a Gb5-sphingosine substrate. | nih.gov |

| α2,6-Sialyltransferase (ST6GalNAc5) | Transferase (Glycosyltransferase) | Regio- and stereoselectively transfers a second sialic acid residue to a sialylated Gb5-ceramide substrate. | nih.gov |

V. Analytical Techniques in Cis Sphingosine Research

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a cornerstone of sphingolipid analysis, offering high sensitivity and specificity for identifying and quantifying a vast array of lipid species. researchgate.netresearchgate.netnih.gov For the study of cis-Sphingosine, MS is typically coupled with a chromatographic separation step to resolve isomers before detection.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the comprehensive analysis of sphingolipids. nih.gov However, standard methodologies are often insufficient for individually analyzing cis/trans isomers because they can be indistinguishable by MS detection and are difficult to separate using typical HPLC or UPLC methods. Both cis- and trans-isomers of sphingosine (B13886) exhibit the same mass and often produce identical fragment ions in tandem MS, making their differentiation dependent on successful chromatographic separation prior to analysis. sciex.com

To overcome this challenge, specialized chromatographic systems have been developed. Research has demonstrated that the complete baseline resolution of cis/trans isomers of complex sphingolipids like glucosylceramides can be achieved by using tandemly connected reversed-phase columns with a high carbon content (24%). This approach, combined with a simple solvent gradient, effectively separates the geometric isomers, allowing for their distinct detection and quantification via MS/MS. The use of Multiple Reaction Monitoring (MRM) in these LC-MS/MS experiments provides high sensitivity and specificity, enabling the quantification of dozens of individual molecular species. capes.gov.brnih.govmdpi.com

Table 1: LC-MS/MS Parameters for Separation of Glucosylceramide Isomers

| Parameter | Description | Source |

| Column | Tandem SUPERIOREX ODS (500 mm total length) | |

| Mobile Phase | Methanol (B129727) and water with formic acid | |

| Detection | Tandem Mass Spectrometry (MS/MS) | |

| Key Feature | High carbon content (24%) column material |

Advanced Dissociation Techniques for Double Bond Position Assignment

Determining the precise location and geometry (cis/trans) of the double bond is critical for the unambiguous structural elucidation of sphingosine isomers. Advanced mass spectrometry dissociation techniques have been developed for this purpose. Methods such as Electron Activated Dissociation (EAD), Electron Impact Excitation of Ions from Organics (EIEIO), and in-source fragmentation (ISF) provide detailed structural information that is not available from conventional collision-induced dissociation (CID). nih.govsciex.com

EAD, for instance, can generate a wealth of unique fragment ions that are crucial for complete lipid characterization, including identifying the double bond location and its stereochemistry in a single experiment. sciex.com Similarly, ISF in MALDI/TOF mass spectrometry can produce specific fragment ions from cleavages of the carbon-carbon bond immediately adjacent to a cis C=C double bond, allowing for its precise localization. nih.gov Another powerful technique is ultraviolet photodissociation (UVPD)-tandem mass spectrometry, which has been successfully used to localize the double bonds in di-unsaturated sphingadiene bases. researchgate.net

Chromatographic Separation Methods for cis-Isomers

Chromatography is the essential first step in distinguishing this compound from its trans counterpart and other related sphingolipids. The choice of chromatographic method is critical for achieving the resolution necessary for accurate quantification.

Reversed-phase liquid chromatography (RPLC) is a widely used technique for separating sphingolipid species. springernature.com For the specific challenge of geometric isomers, the resolving power of the RPLC system is paramount. The successful separation of cis/trans isomers often requires columns with specific properties. A key example is the use of a high-carbon-content (24%) ODS column, which has proven effective for achieving baseline resolution of cis/trans isomers of plant-derived glucosylceramides. The enhanced hydrophobicity of this stationary phase increases the interaction differences between the geometric isomers, enabling their separation.

High-performance liquid chromatography (HPLC) with fluorescence detection offers a sensitive and cost-effective alternative to mass spectrometry for quantifying specific sphingoid bases. mdpi.com This method typically involves a pre-column derivatization step to render the non-fluorescent sphingosine molecule detectable. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with the primary amine group of sphingosine. The resulting fluorescent derivative can be detected with high sensitivity. mdpi.com

One established method uses a Chromolith HighResolution RP-18e column with a mobile phase of methanol and a potassium phosphate (B84403) buffer (90:10 v/v). mdpi.com The fluorescently labeled sphingosine is detected using an excitation wavelength of 340 nm and an emission wavelength of 455 nm. mdpi.com This approach has been successfully applied to quantify sphingosine and sphinganine (B43673) in serum samples, demonstrating its utility for targeted analysis. mdpi.com

Table 2: HPLC with Fluorescence Detection for Sphingosine Quantification

| Parameter | Description | Source |

| Derivatization Agent | o-phthalaldehyde (OPA) | mdpi.com |

| Column | Chromolith HighResolution RP-18e | mdpi.com |

| Mobile Phase | Methanol:5 mM potassium phosphate buffer pH=7 (90:10 v/v) | mdpi.com |

| Excitation Wavelength | 340 nm | mdpi.com |

| Emission Wavelength | 455 nm | mdpi.com |

Reversed-Phase Liquid Chromatography for Geometric Isomer Resolution

Applications in Comprehensive Sphingolipidomics Studies

The analytical techniques detailed above are integral to the field of sphingolipidomics, which seeks to perform a comprehensive, quantitative analysis of all sphingolipids within a biological system. nih.govspringernature.com Accurately profiling the sphingolipidome is crucial for understanding the intricate roles these lipids play in health and disease. nih.govnsf.gov

Distinguishing between cis and trans isomers is not merely an analytical exercise; it is biologically significant. For example, the presence of a (4E,14Z)-sphingadiene, which contains a cis double bond, has been noted in plasma and other tissues, and this structural feature significantly alters its membrane properties. mdpi.com Without the ability to resolve and identify such isomers, their unique biological roles would be overlooked.

Comprehensive sphingolipidomics studies, powered by advanced LC-MS and other separation techniques, have enabled the mapping of sphingolipid profiles under various conditions, such as during development in model organisms like C. elegans or in response to environmental stress in plants. ijbs.com These studies reveal dynamic changes in the composition of sphingolipids, including the relative abundance of different isomers, providing a baseline characterization of the homeostatic biochemical network and a powerful platform for complementing genetic and functional studies. ijbs.comfrontiersin.org

Vi. Research Models and Methodological Innovations for Studying Cis Sphingosine

In Vitro Enzyme Assays for Substrate Specificity

In vitro enzyme assays are fundamental in determining how enzymes involved in sphingolipid metabolism interact with cis-sphingosine. These cell-free systems allow for the precise control of substrate and enzyme concentrations to kinetically characterize enzymatic reactions.

A key finding is that the geometry of the sphingoid base significantly impacts enzyme substrate specificity. For instance, a synthetic structural analogue of sphingosine (B13886), cis-4-methylsphingosine, which features a cis double bond, is exclusively phosphorylated and not utilized as a precursor for the formation of ceramide and other complex sphingolipids. researchgate.net This highlights a stark difference in enzymatic processing compared to the trans isomer.

Researchers have developed novel photoswitchable, clickable sphingosine analogs (caSphs) to probe enzyme activity. nih.gov These molecules contain an azobenzene (B91143) moiety that can be switched between a linear trans form and a bent cis form using light. In vitro assays using these tools have demonstrated that the cis-isomers of these sphingosine analogs are more efficiently metabolized by ceramide synthases (CerS) than their trans-counterparts. nih.gov This light-induced control provides an acute and reversible way to study the influence of the sphingoid backbone's conformation on enzyme kinetics. nih.govresearchgate.net

Methodologies often involve incubating the lipid substrate with purified or recombinant enzymes, such as ceramide synthases or sphingosine kinases, and then analyzing the products. nih.govnih.gov Techniques like thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are used to separate and identify the resulting metabolites. nih.govresearchgate.net For example, assays using recombinant CerS5 have directly shown the preferential utilization of the cis-isomer of photoswitchable sphingosine analogs. nih.gov

Table 1: Enzyme Specificity for Sphingosine Isomers

| Enzyme | Substrate | Outcome | Reference |

|---|---|---|---|

| Sphingosine Kinase (presumed) | cis-4-Methylsphingosine | Exclusively phosphorylated | researchgate.net |

| Ceramide Synthase (general) | cis-4-Methylsphingosine | Not used for ceramide synthesis | researchgate.net |

| Ceramide Synthase 5 (recombinant) | cis-caSph-1 (photoswitchable analog) | Efficiently metabolized | nih.gov |

Cellular Models for Metabolic Labeling Studies

Metabolic labeling in cellular models is a powerful technique to trace the fate of this compound within a living system. This involves introducing a labeled version of the lipid into cells and tracking its conversion into downstream metabolites.

A common strategy is to use sphingosine analogs modified with a "clickable" chemical group, such as a terminal alkyne. biologists.comnih.gov These minimally modified probes are fed to cells, where they enter metabolic pathways. biologists.com After a set time, the cells are fixed, and the incorporated alkyne tag is linked to a reporter molecule, like a fluorophore, via a click chemistry reaction. biologists.comnih.gov This allows for the sensitive detection and analysis of the resulting sphingolipid metabolites. biologists.com

Studies using alkyne-containing sphingosine have revealed that its metabolism can be diverse. For instance, a sphingosine alkyne reporter was shown to be metabolized primarily to ceramide, with no detectable conversion to sphingosine-1-phosphate in certain cellular contexts. nih.gov Conversely, when a bulkier fluorophore was directly attached to sphingosine, the molecule was converted to sphingosine-1-phosphate and its downstream products, but not ceramide. nih.gov This highlights how the nature of the label can influence the metabolic routing of the probe.

To specifically study the biosynthetic pathways without interference from the degradative pathway, researchers often use cell lines with a genetic knockout of sphingosine-1-phosphate lyase (SGPL1). nih.govresearchgate.net In SGPL1−/− cells, photoactivatable and clickable sphingosine (pacSph) is exclusively converted into sphingolipid derivatives, with no degradation products observed. biologists.comresearchgate.net These SGPL1−/− cell lines serve as reliable tools for investigating sphingolipid metabolism and interactions. biologists.com

Metabolic labeling with photoswitchable sphingosines (caSphs) has corroborated in vitro findings within a cellular context. When HeLa cells were treated with the cis-isomer of a caSph, it was efficiently incorporated into both ceramides (B1148491) and sphingomyelin (B164518). nih.gov

Genetic Knockout/Knockdown Models for Pathway Elucidation

Genetic manipulation of cells and organisms is crucial for elucidating the specific pathways in which this compound and its metabolites function. By deleting or silencing genes that encode for key enzymes in sphingolipid metabolism, researchers can observe the resulting phenotypic changes and alterations in lipid profiles.

The use of CRISPR/Cas9 technology has enabled the creation of specific knockout cell lines, such as the SGPL1−/− cells mentioned previously, which are instrumental in studying sphingolipid biosynthesis. researchgate.netbiologists.comresearchgate.net Deletion of Sptlc2, a subunit of serine palmitoyltransferase (the rate-limiting enzyme for de novo sphingolipid synthesis), results in a significant reduction of major sphingolipids, confirming the pathway's dependence on this enzyme. researchgate.net

Knockout mouse models have also been invaluable. For example, mice lacking sphingosine kinase 1 (SphK1−/−) have been used to study inflammatory responses, while analysis of SphK2−/− mice revealed an accumulation of unusual sphingadiene-containing lipids, suggesting a novel role for SphK2 in their metabolism. nih.govbiorxiv.org These models demonstrate how disrupting a single gene can have profound and sometimes unexpected effects on the entire sphingolipidome. nih.gov

Gene knockdown using RNA interference (RNAi) offers a method for transiently reducing the expression of a target gene. nih.gov For example, siRNA-mediated knockdown of sphingomyelin synthase 1 (SMS1) in Jurkat T cells led to a decrease in SMS activity, allowing for the study of the consequences of reduced sphingomyelin levels. researchgate.net

These genetic models, whether in cultured cells or whole organisms, provide the context necessary to understand the physiological and pathological consequences of altered this compound metabolism. dur.ac.uknih.govplos.org

Table 2: Key Genetic Models in Sphingolipid Research

| Gene Modified | Model System | Key Finding | Reference(s) |

|---|---|---|---|

| SGPL1 (knockout) | HeLa cells, Mouse cells | Restricts metabolism to biosynthetic pathways, enabling clearer analysis of sphingolipid synthesis and protein interactions. | biologists.comnih.govresearchgate.net |

| Sptlc2 (knockout) | Murine phagocytic cell lines | Essential for de novo sphingolipid biosynthesis required for phagocytosis. | researchgate.net |

| SphK2 (knockout) | Mice | Accumulation of sphingadiene-containing lipids, suggesting a role for SphK2 in their catabolism. | biorxiv.org |

Application of this compound Probes in Live Cell Imaging

Visualizing the subcellular localization and trafficking of this compound in real-time requires sophisticated probes and imaging techniques. The development of fluorescent, photoactivatable, and photoswitchable sphingosine analogs has revolutionized the study of sphingolipid dynamics in living cells.

Fluorescently labeled lipids, such as those conjugated to BODIPY, have been used to track sphingolipid transport through the secretory pathway. mdpi.com However, the bulky fluorophore can alter the lipid's behavior. nih.gov To address this, smaller, less disruptive tags are preferred.

"Clickable" sphingosine probes, like photoactivatable and clickable sphingosine (pacSph), offer a more versatile approach. biologists.comnih.gov These probes can be introduced to cells and allowed to metabolize. At a desired time, the diazirine group in pacSph can be activated by light to crosslink it to nearby proteins, and the alkyne group can be "clicked" to a fluorophore for visualization. nih.gov This allows for the simultaneous identification of interacting proteins and visualization of the lipid's location.

Photoswitchable probes, such as the azobenzene-containing caSphs, provide unprecedented temporal control over sphingolipid metabolism. By switching the probe to its more metabolically active cis form with a flash of UV light, researchers can acutely stimulate the production of downstream sphingolipids and observe the immediate consequences within the cell. nih.govresearchgate.net This method allows for the direct, light-induced manipulation of sphingolipid biosynthesis in living cells. nih.gov

Recently, small molecule fluorescent "turn-on" probes have been developed that can detect endogenous, unlabeled sphingosine. nih.govnih.gov These probes exhibit a fluorescence signal only upon binding to sphingosine, eliminating the need to introduce a modified lipid analog. nih.gov This technology has been successfully used to detect the pathological accumulation of sphingosine in cells from patients with Niemann-Pick disease type C, demonstrating its potential for both research and diagnostics. nih.govnih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| cis-4-Methylsphingosine |

| cis-N-Boc-D-erythro-sphingosine |

| This compound |

| Aldehyde |

| Alkyne |

| Azobenzene |

| BODIPY |

| Ceramide |

| Cholesterol |

| Coumarin-azide |

| Dihydrosphingosine |

| Fumonisin B1 |

| Glucosylceramide |

| Myriocin |

| Palmitoyl coenzyme A |

| Phosphatidylcholine |

| Serine |

| Sphingomyelin |

| Sphingosine |

| Sphingosine-1-phosphate |

| UDP-galactose |

Vii. Comparative Biological Studies of Sphingoid Base Isomers

Distinct Biological Activities of cis- vs. trans-Sphingosine

The geometric isomerism of the C4-C5 double bond in sphingosine (B13886) results in significantly different biological activities. The naturally occurring trans configuration is crucial for many of the established cell signaling properties of sphingolipids. researchgate.net Altering this to a cis configuration, or its complete saturation, often leads to a change or loss of biological activity. researchgate.net This is largely attributed to the fact that replacing the trans double bond with a cis bond weakens the hydrogen-bonding potential of the lipid, thereby modifying its interactions and subsequent biological effects. researchgate.netresearchgate.netnih.gov

Trans-sphingosine is known to be a potent inhibitor of protein kinase C (PKC) and is involved in signaling pathways that regulate cell proliferation, differentiation, and apoptosis. nih.govlibretexts.org It can mobilize calcium from intracellular stores and is considered a second messenger in proliferation and apoptosis signals. nih.gov While direct comparative studies on the potency of pure cis-sphingosine versus trans-sphingosine in these specific pathways are limited, related studies on modified analogues provide strong evidence for differential activity.

For instance, a study on structurally modified sphingosine analogues in primary cultured murine cerebellar neurons found that cis-4-methylsphingosine caused a marked decrease in sphingolipid biosynthesis. nih.gov This effect was much more pronounced compared to its trans-4-methylsphingosine counterpart and even this compound itself, suggesting that the combination of the cis configuration and the methyl group created a particularly potent inhibitor of serine palmitoyltransferase, the first enzyme in sphingolipid synthesis. nih.gov The study also noted that cis-4-methylsphingosine induced drastic changes in neuronal cell morphology, an effect not observed with the other tested analogues, including trans-4-methylsphingosine and this compound. nih.gov

| Compound | Effect on Sphingolipid Biosynthesis | Morphological Changes in Neurons |

| This compound | Less efficient inhibition | Not observed |

| cis-4-Methylsphingosine | Markedly decreased biosynthesis | Drastic changes |

| trans-4-Methylsphingosine | Less efficient inhibition | Not observed |

| cis-5-Methylsphingosine | Less efficient inhibition | Not observed |

| trans-5-Methylsphingosine | Less efficient inhibition | Not observed |

This table summarizes the comparative effects of various sphingosine analogues on sphingolipid biosynthesis and cell morphology in primary cerebellar neurons, based on findings from a study by Van Echten-Deckert et al. (1997). nih.gov

Differential Impact of Double Bond Geometry on Membrane Biophysics

The geometry of the sphingoid base double bond has a profound influence on the biophysical properties of cell membranes. researchgate.net The trans double bond allows for a relatively linear and stable conformation, which facilitates tight packing with other lipids, particularly cholesterol, in membrane domains like lipid rafts. nih.gov The cis isomer, however, introduces a significant kink or "twist" in the hydrocarbon chain. researchgate.net

This structural alteration has several key consequences:

Hydrogen Bonding: The trans configuration enables the formation of a robust intermolecular hydrogen bond network, involving the hydroxyl groups at C1 and C3 and surrounding water molecules or other lipids. researchgate.netnih.gov The cis double bond disrupts this network, weakening the hydrogen bonds formed with neighboring lipids. researchgate.netresearchgate.net

Domain Formation: The ability of sphingolipids to form ordered gel domains is compromised by the presence of a cis double bond. The packing constraints introduced by the unsaturated backbone impair the lateral segregation into ordered domains, an effect that is more significant than the absence of the C1 hydroxyl group. researchgate.net

Atomistic molecular dynamics simulations have confirmed these observations, showing that sphingomyelin (B164518) bilayers composed of trans isomers form significantly more hydrogen bonds than those with cis isomers. nih.gov This disruption in hydrogen bonding and packing in cis-sphingolipid-containing membranes can impair proper cell functioning and might be a factor in the development of pathological conditions associated with atypical sphingolipids. researchgate.net

| Isomer Configuration | Molecular Conformation | Hydrogen Bonding | Lipid Packing | Membrane Fluidity |

| trans | Linear, stable | Strong, extensive network | Tight, ordered | Decreased |

| cis | Kinked, twisted | Weak, disrupted network | Loose, disordered | Increased |

This table provides a comparative overview of the biophysical effects of cis- and trans-double bond geometry in sphingoid bases on membrane properties. researchgate.netnih.govresearchgate.netacs.org

Comparative Enzymatic Processing of cis and trans Isomers

The stereochemistry of the sphingoid base is a key factor recognized by the enzymes involved in sphingolipid metabolism. Studies using photoswitchable lipid analogues, which can be toggled between cis and trans conformations using light, have provided dynamic insights into this process.

Research on photoswitchable ceramides (B1148491) (caCers) revealed that their conversion into sphingomyelin (SM) and glucosylceramide was more efficient when the molecule was in its cis form. biologists.com Similarly, a study using photoswitchable sphingosines (caSphs) demonstrated that trans-to-cis isomerization dramatically stimulated their acylation by ceramide synthases (CerS) to form ceramides, and subsequently their conversion to sphingomyelin by sphingomyelin synthases. biorxiv.org In living cells, those fed with the cis-isomer of a photoswitchable sphingosine accumulated significantly more photoswitchable ceramides than cells fed the trans-isomer. biorxiv.org

Conversely, studies on inhibitors of sphingolipid enzymes have also shown isomer-specific effects. When examining a set of inhibitors for sphingosine kinases (SphK1 and SphK2), the trans isomers of secondary amine inhibitors were found to be significantly more potent against SphK1 than their corresponding cis isomers. nih.gov For SphK2, the results were more varied; in some cases the trans isomer was more active, while for others, both cis and trans isomers were equally effective. nih.gov This suggests that the active sites of different enzymes have distinct stereochemical preferences.

The degradation of sphingolipids is also affected by isomerism. The enzyme trans-2-enoyl-CoA reductase is responsible for the saturation step in the degradation pathway that converts sphingosine-1-phosphate to palmitoyl-CoA. nih.gov The name of the enzyme itself implies a specificity for the trans configuration of the substrate, trans-2-hexadecenoyl-CoA.

| Metabolic Process | Enzyme(s) | Isomer Preference | Research Finding |

| Ceramide Synthesis | Ceramide Synthases (CerS) | cis | trans-to-cis isomerization of photoswitchable sphingosine stimulates its conversion to ceramide. biorxiv.org |

| Complex Sphingolipid Synthesis | Sphingomyelin Synthase, Glucosylceramide Synthase | cis | Photoswitchable ceramides are converted to SM and GlcCer more efficiently in the cis form. biologists.com |

| Sphingosine Kinase Inhibition | Sphingosine Kinase 1 (SphK1) | trans | trans isomers of certain secondary amine inhibitors are more potent than cis isomers. nih.gov |

| Sphingolipid Degradation | trans-2-enoyl-CoA reductase | trans | The enzyme acts on a trans-configured substrate as part of the S1P metabolic pathway. nih.gov |

This table summarizes the differential enzymatic processing and inhibition based on the cis/trans isomerism of the sphingoid base or related substrates.

Influence of Isomerism on Protein-Lipid Interactions

The specific three-dimensional shape and hydrogen-bonding capacity of a lipid are critical for its interactions with proteins. The difference in geometry between cis- and trans-sphingosine directly influences these interactions. The ability of the trans isomer to form stable hydrogen bond networks is crucial for its binding to specific protein domains. nih.gov The disruption of these H-bonds by a cis double bond would logically alter or weaken such protein-lipid interactions. researchgate.net

More broadly, the "sphingoid motif"—the polar head group region encompassing the first few carbons of the sphingoid base—is recognized by various proteins. frontiersin.org This motif engages in multiple hydrogen-bonding and hydrophobic interactions within protein binding sites. For instance, in the SPT-ORMDL complex that regulates sphingolipid synthesis, specific amino acid residues form hydrogen bonds with the C1-OH, C3-OH, and amide groups of ceramide. frontiersin.org A change from a trans to a cis configuration in the sphingoid backbone would alter the spatial presentation of these functional groups, thereby affecting the binding affinity and the protein's subsequent functional response. The clear functional and metabolic differences observed between sphingosine and sphinganine (B43673) (which lacks the C4-C5 double bond entirely) further underscore the importance of this specific structural region in mediating distinct protein interactions and cellular signaling pathways. biorxiv.org

Viii. Future Directions in Cis Sphingosine Academic Research

Elucidation of Novel cis-Sphingosine-Interacting Proteins

A pivotal direction for future research lies in the systematic identification and characterization of proteins that specifically interact with this compound. Unlike its trans- counterpart, the protein binding partners of this compound are poorly defined. The development and application of advanced biochemical and proteomic techniques will be instrumental in constructing a comprehensive interactome for this compound.

Methodologies such as affinity purification-mass spectrometry (AP-MS) using synthetic this compound analogs as bait, and photo-crosslinking experiments with metabolically incorporated photoactivatable this compound derivatives, will be crucial. plos.org These approaches can capture both stable and transient interactions within the cellular milieu. Creating knockout cell lines, for instance using CRISPR-Cas9 to disrupt the sphingosine-1-phosphate lyase (SGPL1) gene, can prevent the degradation of sphingoid bases and their channeling into other metabolic pathways, thus enhancing the specificity of labeling for sphingolipid-interacting proteins. plos.org

Once candidate interacting proteins are identified, validation through biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) will be necessary to quantify binding affinities and specificities. Distinguishing proteins that bind exclusively to this compound from those that interact with both cis- and trans-isomers will be a critical aspect of this research, potentially revealing unique signaling pathways or regulatory functions attributed solely to the cis-isomer.

Table 1: Potential Methodologies for Identifying this compound Interacting Proteins

| Methodology | Description | Potential Insights |

| Affinity Purification-Mass Spectrometry (AP-MS) | Utilizes immobilized this compound analogs to capture interacting proteins from cell lysates for identification by mass spectrometry. | Identification of stable protein complexes that associate with this compound. |

| Photo-crosslinking | Cells are incubated with photoactivatable and clickable this compound analogs, which upon UV irradiation, covalently link to nearby proteins. These proteins are then identified by mass spectrometry. | Captures both stable and transient protein interactions in a native cellular environment. |

| CRISPR-Cas9 Knockout Cell Lines | Genetic modification of cell lines (e.g., SGPL1 knockout) to prevent the metabolic diversion of sphingosine (B13886) analogs, increasing the pool available for protein interaction studies. plos.org | Enhances the specificity and efficiency of labeling experiments for sphingolipid-protein interactions. |

| Surface Plasmon Resonance (SPR) | A label-free technique to measure the binding kinetics and affinity between a purified protein and this compound immobilized on a sensor chip. | Quantitative data on binding affinity (KD), and association/dissociation rate constants. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of this compound to a protein in solution, providing a complete thermodynamic profile of the interaction. | Determination of binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy). |

Advanced Understanding of this compound in Inter-organelle Communication

Emerging evidence highlights the importance of membrane contact sites (MCSs) as hubs for inter-organelle communication, facilitating the non-vesicular transport of lipids and signaling molecules. mdpi.comnih.gov The role of this compound in these dynamic structures is a nascent field of inquiry. Future research will need to investigate whether this compound is enriched at specific MCSs, such as those between the endoplasmic reticulum (ER) and the Golgi apparatus, mitochondria, or lysosomes, and what functional consequences this localization might have. rupress.orgresearchgate.net

High-resolution imaging techniques, including super-resolution microscopy and electron microscopy, combined with genetically encoded sensors for specific lipids, could visualize the subcellular localization of this compound in real-time. rupress.org Perturbing the levels of this compound, either through genetic manipulation of its metabolic enzymes or by exogenous administration, and observing the subsequent effects on the formation and function of MCSs will be a key experimental strategy. mdpi.com For example, studies in yeast have shown that the ER-medial Golgi contacts are regulated in response to environmental cues and are crucial for the non-vesicular transport of ceramide, a downstream metabolite. mdpi.com Investigating whether this compound or its metabolites play a similar role is a logical next step.

Understanding how this compound influences the exchange of materials and information between organelles will provide insights into its contribution to cellular homeostasis. nih.gov This research could connect this compound to fundamental cellular processes such as lipid metabolism, calcium signaling, and autophagy, which are all regulated at MCSs. rupress.org

Exploration of Uncharacterized this compound Metabolic Pathways

The metabolic fate of this compound is not as well-defined as that of trans-sphingosine. While it is presumed to be a substrate for the same enzymes, such as sphingosine kinases and ceramidases, the efficiency and regulation of these processes may differ. nih.govnih.gov A significant area for future research is the exploration of potentially unique metabolic pathways involving this compound.

Recent studies have identified novel desaturases and hydroxylases that act on sphingolipid backbones, leading to a greater diversity of sphingoid bases than previously appreciated. mdpi.commdpi.com For instance, the discovery that fatty acid desaturase 3 (FADS3) can introduce a cis-double bond at the 14th position of the sphingoid backbone suggests the existence of alternative desaturation mechanisms. mdpi.com It is conceivable that uncharacterized enzymes exist that specifically modify this compound or that this compound is a precursor to a novel class of bioactive lipids.

Advanced lipidomics platforms, combining high-resolution mass spectrometry with sophisticated chromatographic separation techniques, will be essential to identify and quantify novel this compound metabolites in various cell types and tissues. mdpi.com Isotope tracing studies, using labeled this compound precursors, can delineate its metabolic flux and identify downstream products. The identification of novel metabolites will necessitate the subsequent characterization of the enzymes responsible for their synthesis and degradation, opening new avenues in sphingolipid biochemistry.

Development of High-Resolution Structural Studies of this compound-Bound Complexes

A molecular-level understanding of how this compound exerts its functions requires high-resolution structural information of it bound to its protein targets. To date, there is a paucity of structural data for this compound-protein complexes. Future efforts in structural biology, employing techniques like X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, are needed to fill this gap. nih.govacs.org

Obtaining these structures will reveal the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that govern the recognition of this compound. A key question is how the cis-geometry of the double bond, compared to the trans-isomer, influences the conformation of the lipid and the architecture of the protein's binding pocket. The structure of human glycolipid transfer protein (GLTP), for example, has been solved in complex with lactosylceramide, revealing a novel fold for lipid binding. cambridge.org Similar studies with this compound and its putative binding partners would be highly informative.

These structural insights will not only elucidate the basis of binding specificity but also provide a template for the rational design of pharmacological tools. Small molecules that can either mimic or block the binding of this compound to its target proteins could be developed as specific probes to dissect its cellular functions. biorxiv.orgacs.org

Integration of this compound Data into Systems Biology Models of Lipid Networks

The complexity of sphingolipid metabolism, with its interconnected pathways and bioactive intermediates often having opposing effects, necessitates a systems-level understanding. researchgate.netgenome.jp The LIPID MAPS consortium has pioneered the integration of lipidomics and transcriptomics data to create quantitative models of sphingolipid networks. researchgate.nettechnologynetworks.com A crucial future direction will be the incorporation of data specific to this compound into these systems biology models.

These models can generate testable hypotheses about the role of this compound in complex cellular processes and disease states. For example, by simulating the effects of inhibiting a putative this compound-metabolizing enzyme, the model could predict downstream consequences on other lipid signaling pathways, which can then be experimentally validated. Ultimately, a robust systems biology model will provide a holistic view of how this compound is integrated into the broader landscape of cellular lipid networks and how its dysregulation might contribute to pathology. nih.gov

Q & A

Q. How to align theoretical models with experimental data on this compound’s stereochemical stability?